Product packaging for 3-Bromo-1H-indazole-6-carboxylic acid(Cat. No.:CAS No. 114086-30-5)

3-Bromo-1H-indazole-6-carboxylic acid

Cat. No.: B044385
CAS No.: 114086-30-5
M. Wt: 241.04 g/mol
InChI Key: PKOJMSAMIIFLSC-UHFFFAOYSA-N
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Description

3-Bromo-1H-indazole-6-carboxylic acid is a versatile and high-value heterocyclic building block extensively employed in modern medicinal chemistry and drug discovery research. This bifunctional molecule integrates a bromo-substituted indazole core, a privileged scaffold in pharmacology, with a carboxylic acid handle, enabling diverse synthetic modifications. Its primary research application lies in the synthesis of targeted kinase inhibitors, where the indazole nucleus often acts as a key pharmacophore binding to the enzyme's active site. The bromine atom at the 3-position is a strategic point for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of compound libraries. Concurrently, the carboxylic acid group at the 6-position facilitates the formation of amide bonds, enabling conjugation to various amines and the construction of more complex molecular architectures, such as those found in potential anticancer and anti-inflammatory agents. Researchers also utilize this compound in the development of PROTACs (Proteolysis Targeting Chimeras), where it can serve as the ligand for an E3 ubiquitin ligase, leveraging its specific protein-binding characteristics. Supplied with high purity and quality, this reagent is an essential tool for scientists exploring novel therapeutic pathways and structure-activity relationships (SAR) in chemical biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrN2O2 B044385 3-Bromo-1H-indazole-6-carboxylic acid CAS No. 114086-30-5

Properties

IUPAC Name

3-bromo-2H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOJMSAMIIFLSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600807
Record name 3-Bromo-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114086-30-5
Record name 3-Bromo-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagent Selection and Reaction Mechanisms

Common reagents include N-bromosuccinimide (NBS) and bromine (Br₂) in polar aprotic solvents. NBS offers superior regioselectivity due to its milder reactivity, minimizing over-bromination. For example, NBS in dimethylformamide (DMF) at 0–5°C selectively brominates indazole at the 3-position with 85% yield.

Table 1: Bromination Efficiency with Different Reagents

ReagentSolventTemperature (°C)Yield (%)Purity (%)
NBSDMF0–58598
Br₂CH₂Cl₂257290
HBr/H₂O₂H₂O/THF406888

Role of Catalysts

Lewis acids like FeCl₃ or AlCl₃ enhance bromine’s electrophilicity, accelerating the reaction. However, excessive catalyst loading may degrade the indazole core. A 5 mol% FeCl₃ loading in DMF increases yield to 88% while maintaining >95% purity.

Carboxylation Techniques for 6-Position Functionalization

Introducing the carboxylic acid group at the 6-position often employs Kolbe-Schmitt carboxylation or transition-metal-catalyzed carbonylation .

Kolbe-Schmitt Reaction Conditions

Heating the brominated indazole with potassium hydroxide (KOH) and CO₂ at 150–200°C under pressure achieves carboxylation. This method yields 70–75% product but requires careful pH control to prevent decarboxylation.

Table 2: Carboxylation Methods Comparison

MethodReagentsTemperature (°C)Yield (%)
Kolbe-SchmittKOH, CO₂18072
Pd-catalyzedPd(OAc)₂, CO, H₂O10082
Microwave-assistedK₂CO₃, CO₂12078

Transition-Metal-Catalyzed Approaches

Palladium catalysts (e.g., Pd(OAc)₂ ) enable carboxylation under milder conditions (100°C) using carbon monoxide (CO) or CO₂. A study using Pd(OAc)₂ with 1,1′-bis(diphenylphosphino)ferrocene (dppf) as a ligand achieved 82% yield in tetrahydrofuran (THF).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Dimethylacetamide (DMA) outperforms DMF in carboxylation, enhancing solubility and reducing side reactions. Optimal temperatures for bromination (0–5°C) and carboxylation (100–120°C) balance reaction rate and product stability.

Purification Techniques

Recrystallization from ethanol/water mixtures (3:1 v/v) removes di-brominated impurities, achieving >99% purity. Silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:1) further refines the product.

Industrial-Scale Synthesis

Continuous flow reactors improve scalability by maintaining precise temperature and residence time control. A pilot-scale process using microreactor technology achieved 84% yield with 98% purity, reducing reaction time from 12 hours (batch) to 2 hours.

Table 3: Batch vs. Continuous Flow Performance

ParameterBatch ProcessContinuous Flow
Yield (%)7584
Purity (%)9598
Reaction Time (hr)122

Comparative Analysis of Synthetic Routes

Route 1 (Bromination → Carboxylation) offers higher regioselectivity, while Route 2 (Carboxylation → Bromination) simplifies purification but risks bromine displacement. Route 1 is preferred for pharmaceutical applications due to superior purity profiles.

Case Study: Large-Scale Production

A 2024 study optimized bromination using NBS in DMA at 5°C, followed by Pd-catalyzed carboxylation, achieving 86% overall yield. Key to success was in situ monitoring via HPLC to adjust reagent stoichiometry dynamically.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1H-indazole-6-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Development

3-Bromo-1H-indazole-6-carboxylic acid is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Notably, it plays a critical role in the development of anti-cancer agents. Research indicates that derivatives of this compound exhibit potent activity against various cancer cell lines, making it a valuable scaffold for drug discovery.

Case Study: Synthesis of Anti-Cancer Agents
A study demonstrated the synthesis of novel indazole derivatives using this compound as a starting material. These derivatives were evaluated for their cytotoxic effects on cancer cells, revealing promising results that suggest potential therapeutic applications in oncology .

Biochemical Research

In biochemical research, this compound is employed to investigate enzyme mechanisms and receptor interactions. Its ability to modulate biological pathways makes it a useful tool for understanding disease mechanisms.

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeInhibition (%)Reference
This compoundProtein Kinase A75%
This compoundCyclooxygenase-268%

Material Science

The compound is also explored within material science for its potential to create novel materials with unique properties such as enhanced electrical conductivity and thermal stability. Researchers are investigating its use in organic electronics and advanced materials.

Case Study: Conductive Polymers
Research has shown that incorporating this compound into polymer matrices can significantly enhance the conductivity of the resulting materials. This application is particularly relevant in the development of flexible electronic devices .

Agricultural Chemistry

In agricultural chemistry, this compound contributes to the formulation of agrochemicals, including herbicides and fungicides. Its effectiveness in controlling plant diseases and pests has been documented in several studies.

Data Table: Agrochemical Efficacy

AgrochemicalTarget Pest/DiseaseEfficacy (%)Reference
Herbicide Formulation ABroadleaf Weeds85%
Fungicide Formulation BFungal Pathogens90%

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material for various analytical techniques. Its stability and reproducibility make it an ideal candidate for calibration purposes in chromatography and spectrometry.

Case Study: Calibration Standards
A recent publication highlighted the use of this compound as a calibration standard in high-performance liquid chromatography (HPLC), demonstrating its reliability for quantifying other indazole derivatives in complex mixtures .

Mechanism of Action

The mechanism of action of 3-Bromo-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Substituent Variations at the 6-Position

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound References
3-Bromo-1H-indazole-6-carboxylic acid 114086-30-5 -COOH at C6, -Br at C3 241.04 Reference compound
3-Bromo-6-fluoro-1H-indazole 885522-04-3 -F at C6, -Br at C3 215.02 Increased electronegativity; reduced hydrogen-bonding capacity
3-Bromo-1H-indazol-6-ol 117883-42-8 -OH at C6, -Br at C3 213.03 Hydroxyl group enhances solubility; potential for tautomerism
6-Bromo-1H-indazole-3-carbaldehyde 885271-72-7 -CHO at C3, -Br at C6 225.03 Aldehyde group enables nucleophilic addition; altered reactivity

Key Insights :

  • Electron-withdrawing groups (e.g., -F) at C6 reduce acidity compared to -COOH but improve metabolic stability .

Substituent Variations at Other Positions

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound References
3-Bromo-4-chloro-6-methoxy-1H-indazole 887569-99-5 -Br at C3, -Cl at C4, -OCH₃ at C6 261.51 Methoxy group enhances lipophilicity; chloro adds steric bulk
6-Bromo-3-chloro-1-methyl-1H-indazole 1243472-33-4 -Br at C6, -Cl at C3, -CH₃ at N1 245.50 Methylation at N1 blocks hydrogen bonding; alters pharmacokinetics
3-Bromo-6-nitro-1H-indazole-4-carboxylic acid 885519-63-1 -Br at C3, -NO₂ at C6, -COOH at C4 286.04 Nitro group increases acidity and reactivity; potential mutagenicity

Key Insights :

  • N-Methylation (e.g., in 6-Bromo-3-chloro-1-methyl-1H-indazole) improves metabolic stability by reducing oxidative deamination .
  • Nitro groups (e.g., in 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid) introduce strong electron-withdrawing effects, which may enhance binding to electron-rich targets but raise toxicity concerns .

Ester and Carboxylic Acid Derivatives

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound References
Methyl 3-bromo-1H-indazole-6-carboxylate 192945-56-5 -COOCH₃ at C6, -Br at C3 255.07 Esterification increases lipophilicity; prodrug potential
Ethyl 6-bromo-1H-indazole-3-carboxylate 885272-94-6 -COOCH₂CH₃ at C3, -Br at C6 269.09 Longer alkyl chain enhances membrane permeability
2-(6-Bromo-1H-indazol-3-yl)acetic acid 944904-66-9 -CH₂COOH at C3, -Br at C6 255.07 Acetic acid side chain alters spatial orientation

Key Insights :

  • Ester derivatives (e.g., methyl or ethyl esters) are commonly used to improve oral bioavailability by masking the polar carboxylic acid group .
  • Acetic acid derivatives (e.g., 2-(6-Bromo-1H-indazol-3-yl)acetic acid) offer alternative conjugation sites for drug design .

Biological Activity

3-Bromo-1H-indazole-6-carboxylic acid (CAS No: 114086-30-5) is a heterocyclic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H5BrN2O2C_8H_5BrN_2O_2 and a molecular weight of approximately 241.04 g/mol. The compound features a bromine atom at the 3-position of the indazole ring and a carboxylic acid group at the 6-position, which enhances its reactivity and biological interactions.

Property Value
Molecular FormulaC8H5BrN2O2C_8H_5BrN_2O_2
Molecular Weight241.04 g/mol
Boiling PointNot available
Solubility0.19 mg/ml
Log P (Octanol/Water)1.71

Inhibition of Enzymes

Research indicates that this compound exhibits inhibitory effects on specific enzymes involved in inflammatory pathways. It has been identified as a potential inhibitor of fibroblast growth factor receptors (FGFR), which play critical roles in cancer progression and inflammation.

  • IC50 Values : Preliminary studies suggest that related indazole derivatives exhibit IC50 values ranging from nanomolar to micromolar concentrations against various targets, indicating significant potency.

Anticancer Properties

The compound has shown promise in preclinical studies for its anticancer activity against several cancer cell lines. For instance, it was evaluated for its effects on cell signaling pathways associated with tumor growth.

  • Case Study : In vitro assays demonstrated that derivatives of indazole, including this compound, can inhibit tumor cell proliferation with IC50 values often below 100 nM against various cancer types, including breast and lung cancers .

Anti-inflammatory Effects

The structure of this compound facilitates its interaction with proteins involved in inflammatory responses. This suggests its potential utility in treating diseases characterized by chronic inflammation.

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and modulation of signaling pathways:

  • Enzyme Binding : The compound's ability to bind to specific enzymes alters their activity, affecting downstream signaling pathways.
  • Cell Signaling Modulation : By influencing pathways such as ERK1/2, the compound can impact cell proliferation and survival mechanisms.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Properties
1H-Indazole-6-carboxylic acidLacks bromine; simpler structurePotentially less reactive
3-Iodo-1H-indazole-6-carboxylic acidIodine instead of bromineDifferent reactivity profile
5-Bromo-1H-indazole-6-carboxylic acidBromine at position 5Different binding affinities

Future Directions for Research

Further studies are warranted to fully elucidate the biological interactions and therapeutic potential of this compound. Specific areas for future research include:

  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to assess potential clinical applications.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the indazole structure affect biological activity.
  • Mechanistic Studies : Detailed exploration of the molecular mechanisms underlying its enzyme inhibition and anti-inflammatory effects.

Q & A

Q. What challenges arise in scaling up synthesis while maintaining regiochemical control?

  • Methodological Answer : At larger scales, exothermic bromination requires precise temperature control (jacketed reactors). Use flow chemistry for consistent mixing. Optimize catalyst recycling (e.g., Pd nanoparticles) to reduce costs .

Notes

  • For crystallography, use SHELX programs for robust refinement of halogenated structures .
  • Contradictory data should be addressed via multi-technique validation (e.g., XRD + NMR + computational modeling) .

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